4-Fluoro-6-methylpyridin-2-OL
Overview
Description
4-Fluoro-6-methylpyridin-2-OL is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 6-position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 6-methylpyridin-2-ol using fluorinating agents such as Selectfluor or xenon difluoride.
Suzuki-Miyaura Cross-Coupling: Another approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 6-methylpyridin-2-ol is coupled with a fluorinated halide in the presence of a palladium catalyst.
Nucleophilic Substitution: Nucleophilic substitution reactions can also be employed, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide.
Reduction: Reduction reactions can reduce the fluorine atom, although this is less common due to the stability of the C-F bond.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where various nucleophiles can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reductions are typically carried out using lithium aluminum hydride (LiAlH4) or other strong reducing agents.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium amide (NaNH2) or potassium fluoride (KF).
Major Products Formed:
N-oxide: The oxidation product is this compound N-oxide.
Reduced Derivatives: Reduced derivatives are less common but can include various partially reduced forms.
Substitution Products: Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-6-methylpyridin-2-OL has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
4-Fluoro-6-methylpyridin-2-OL is similar to other fluorinated pyridines such as 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine. its unique combination of fluorine and methyl groups at specific positions on the pyridine ring gives it distinct chemical properties and reactivity. These differences can influence its biological activity and industrial applications.
Comparison with Similar Compounds
2-fluoropyridine
3-fluoropyridine
4-fluoropyridine
2-fluoro-6-methylpyridin-4-ol
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Properties
IUPAC Name |
4-fluoro-6-methyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKWGGPVIYDPHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696133 | |
Record name | 4-Fluoro-6-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227508-66-8 | |
Record name | 4-Fluoro-6-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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